molecular formula C₃₁H₃₂O₆ B1144781 2,6-Anhydro-7,8-dideoxy-3,4,5-tris-O-(phenylmethyl)-D-glycero-D-manno-Oct-7-ynitol Acetate CAS No. 220339-86-6

2,6-Anhydro-7,8-dideoxy-3,4,5-tris-O-(phenylmethyl)-D-glycero-D-manno-Oct-7-ynitol Acetate

Cat. No.: B1144781
CAS No.: 220339-86-6
M. Wt: 500.58
InChI Key:
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Description

2,6-Anhydro-7,8-dideoxy-3,4,5-tris-O-(phenylmethyl)-D-glycero-D-manno-Oct-7-ynitol Acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including multiple phenylmethyl groups and an anhydro bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Anhydro-7,8-dideoxy-3,4,5-tris-O-(phenylmethyl)-D-glycero-D-manno-Oct-7-ynitol Acetate typically involves multiple steps, starting from simpler precursor molecules. Common synthetic routes may include:

    Protection of hydroxyl groups: Using benzyl chloride to protect hydroxyl groups as benzyl ethers.

    Formation of the anhydro bridge: Cyclization reactions to form the anhydro bridge.

    Acetylation: Introduction of the acetate group using acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including:

    Batch or continuous flow reactors: To ensure consistent reaction conditions.

    Purification techniques: Such as crystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2,6-Anhydro-7,8-dideoxy-3,4,5-tris-O-(phenylmethyl)-D-glycero-D-manno-Oct-7-ynitol Acetate can undergo various chemical reactions, including:

    Oxidation: Using reagents like potassium permanganate or chromium trioxide.

    Reduction: Employing hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,6-Anhydro-3,4,5-tris-O-(phenylmethyl)-D-glycero-D-manno-Oct-7-ynitol: Lacks the acetate group.

    2,6-Anhydro-7,8-dideoxy-3,4,5-tris-O-(methyl)-D-glycero-D-manno-Oct-7-ynitol: Has methyl groups instead of phenylmethyl groups.

Uniqueness

2,6-Anhydro-7,8-dideoxy-3,4,5-tris-O-(phenylmethyl)-D-glycero-D-manno-Oct-7-ynitol Acetate is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

220339-86-6

Molecular Formula

C₃₁H₃₂O₆

Molecular Weight

500.58

Origin of Product

United States

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